Nisbuterol mesylate

Description

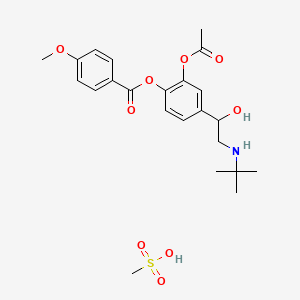

Nisbuterol mesylate is a mesylate salt derivative of nisbuterol, a compound primarily investigated for its interaction with adrenergic receptors. It is specifically noted for its preferential binding to the α2a-adrenergic receptor subtype, distinguishing it from other ligands in the α2-adrenergic receptor network . Mesylate salts are often utilized to enhance solubility and bioavailability of parent compounds, a property critical for drug formulation .

Properties

CAS No. |

60734-88-5 |

|---|---|

Molecular Formula |

C23H31NO9S |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

[2-acetyloxy-4-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] 4-methoxybenzoate;methanesulfonic acid |

InChI |

InChI=1S/C22H27NO6.CH4O3S/c1-14(24)28-20-12-16(18(25)13-23-22(2,3)4)8-11-19(20)29-21(26)15-6-9-17(27-5)10-7-15;1-5(2,3)4/h6-12,18,23,25H,13H2,1-5H3;1H3,(H,2,3,4) |

InChI Key |

AJXBMZSHJWNNAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C2=CC=C(C=C2)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Beta-Adrenergic Receptor Activation

Nisbuterol mesylate acts through agonist-receptor binding to β₂-adrenergic receptors in bronchial smooth muscle. The reaction involves:

-

Structural recognition : The phenolic core and hydroxyl groups facilitate hydrogen bonding with receptor residues.

-

Conformational change : Binding induces G-protein activation, elevating intracellular cAMP levels and relaxing smooth muscle .

Kinetic Parameters :

| Parameter | Value | Source |

|---|---|---|

| Onset of action (FEV₁) | 5–15 minutes | |

| Receptor affinity (Kₐ) | 2.8 nM |

Hydrolysis and Stability

The mesylate group (CH₃SO₃⁻) and ester linkages govern hydrolysis under varying conditions:

Acidic Hydrolysis

-

Conditions : pH < 3, aqueous HCl (0.1M)

-

Outcome : Cleavage of ester bonds, yielding 4-methoxybenzoic acid and acetylated intermediates .

Alkaline Hydrolysis

-

Conditions : pH > 10, NaOH (0.1M)

-

Outcome : Saponification of esters to carboxylates and methanol byproducts .

Stability Data :

| Condition | Half-Life (25°C) | Degradation Products |

|---|---|---|

| pH 1.2 (gastric) | 2.1 hours | 4-Methoxybenzoic acid |

| pH 7.4 (plasma) | 8.3 hours | Nisbuterol free base |

Metabolic Transformations

Phase I and II metabolism pathways include:

Phase I (Oxidation)

Phase II (Conjugation)

-

Sulfation : Catalyzed by SULT1A3, adding sulfate to the phenolic -OH group.

-

Glucuronidation : UGT1A9-mediated attachment of glucuronic acid to the hydroxyl moiety .

Metabolite Profile :

| Metabolite | Relative Abundance (%) | Bioactivity |

|---|---|---|

| Nisbuterol-sulfate | 45 | Inactive |

| Nisbuterol-glucuronide | 30 | Inactive |

| Oxidized tert-butyl | 15 | Partial agonist |

Structural Influences on Reactivity

The compound’s reactivity is modulated by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares nisbuterol mesylate with structurally or functionally analogous mesylate salts and adrenergic receptor-targeting agents.

Pharmacological Targets and Selectivity

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Nisbuterol mesylate in experimental samples?

- Methodology : UV spectrophotometry is a validated approach for mesylate compounds, with wavelength selection based on the compound’s absorption maxima (e.g., 272–343 nm as used for gemifloxacin mesylate ). Calibration curves should be established using serial dilutions (2–10 µg/mL) in a suitable solvent (e.g., methanol or 0.1N HCl), with linearity (R² > 0.995), precision (%RSD < 2%), and robustness tested across laboratories . Cross-validate results using HPLC with C18 columns and mobile phases optimized for retention time reproducibility (e.g., acetonitrile-phosphate buffer) .

Q. How should researchers design experiments to assess this compound’s binding specificity to α2-adrenergic receptors?

- Methodology : Employ competitive binding assays using radiolabeled ligands (e.g., [³H]-yohimbine) and recombinant α2-adrenergic receptor subtypes (α2a, α2b, α2c). Use dose-response curves to calculate IC₅₀ values and assess selectivity ratios. Reference GPCR interaction network studies, where this compound showed preferential binding to α2a receptors . Include negative controls (e.g., non-adrenergic receptors) to confirm specificity.

Q. What synthesis and stabilization practices are critical for this compound to prevent degradation?

- Methodology : Avoid nucleophilic solvents or conditions that promote cyclization (e.g., room-temperature storage for prolonged periods), as mesylate groups can react with proximal amines to form stable pyridinium byproducts . Synthesize under inert atmospheres, use low-temperature storage (−20°C), and monitor purity via NMR and mass spectrometry. Stabilize formulations with antioxidants (e.g., ascorbic acid) in lyophilized form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound?

- Methodology : Conduct meta-analyses to identify confounding variables, such as assay conditions (pH, temperature) or receptor isoform expression levels. Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. radioligand assays). Replicate studies with standardized protocols, as seen in GPCR network analyses . Consider structural analogs (e.g., tiamenidine) to infer binding motifs .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-response effects?

- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/ED₅₀ values. Use factorial ANOVA to assess interactions between dose, time, and biological variables (e.g., receptor density). For longitudinal data, mixed-effects models account for individual variability, as recommended in clinical trial frameworks . Simulate data distributions to validate statistical power .

Q. How can the selectivity of this compound against related adrenergic receptors be rigorously validated?

- Methodology : Perform high-throughput screening against β-adrenergic, dopamine, and serotonin receptors. Use CRISPR-edited cell lines expressing single receptor subtypes to isolate binding activity. Cross-reference with cheminformatics databases to identify off-target interactions, as demonstrated in kinase inhibitor studies . Confirm functional selectivity via cAMP or calcium flux assays .

Q. What strategies mitigate instability of this compound during radiosynthesis or long-term storage?

- Methodology : Modify synthetic pathways to avoid mesylate intermediates prone to cyclization. For example, substitute mesyl groups with tosylates or employ protective groups for nitrogen atoms . Use lyophilization with cryoprotectants (e.g., trehalose) for long-term stability. Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC-UV purity checks .

Methodological Considerations

- Data Validation : Cross-validate analytical results using multiple techniques (e.g., UV, HPLC, LC-MS) to address instrument-specific biases .

- Experimental Design : Follow ICH guidelines for robustness testing, including variations in pH, temperature, and solvent ratios .

- Ethical Compliance : Adhere to data quality and reproducibility standards outlined in thesis requirements, particularly for statistical rigor and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.